molecular formula C14H21N B13317538 (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine

Katalognummer: B13317538
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: QHELXXFIXXVQSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 4-(propan-2-yl)phenylmethyl group attached to an amine functional group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the reaction of cyclopropylmethylamine with 4-(propan-2-yl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving the interaction of amine compounds with biological systems and as a potential ligand for receptor studies.

    Medicine: As a precursor for the development of pharmaceutical compounds and in drug discovery research.

    Industry: In the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a ligand, binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is unique due to the presence of both the cyclopropylmethyl and 4-(propan-2-yl)phenylmethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

1-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C14H21N/c1-11(2)14-7-5-13(6-8-14)10-15-9-12-3-4-12/h5-8,11-12,15H,3-4,9-10H2,1-2H3

InChI-Schlüssel

QHELXXFIXXVQSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)CNCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.